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Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

Cat. No.: B1390736

In the landscape of medicinal chemistry and drug development, the unambiguous structural
confirmation and purity assessment of novel compounds are paramount. 4-
Morpholinobenzohydrazide, a molecule of interest due to its hydrazide and morpholine
moieties—scaffolds prevalent in pharmacologically active compounds—requires rigorous
analytical characterization. This guide provides an in-depth analysis of the expected spectral
data for 4-Morpholinobenzohydrazide, offering a framework for its identification and
comparison against related structures. We will delve into the causality behind spectral features,
present self-validating experimental protocols, and ground our analysis in established
spectroscopic principles.

Molecular Structure and Spectroscopic Overview

A comprehensive analysis begins with the molecule's architecture. 4-
Morpholinobenzohydrazide combines a substituted benzene ring with a hydrazide linker and
a morpholine ring. Each component contributes unique signals across different spectroscopic
techniques, allowing for a cohesive and definitive structural elucidation.

Diagram 1: Annotated Structure of 4-Morpholinobenzohydrazide

Caption: Chemical structure of 4-Morpholinobenzohydrazide with key functional groups
highlighted.

Our analytical workflow integrates multiple spectroscopic techniques. This multi-faceted
approach ensures that data from one method corroborates the others, providing a high-
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confidence structural assignment.
Diagram 2: Integrated Spectroscopic Workflow

Caption: Workflow for the complete spectral characterization of 4-
Morpholinobenzohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a cornerstone technique for identifying functional
groups. By measuring the absorption of infrared radiation, which excites molecular vibrations
(stretching, bending), we can obtain a unique "fingerprint" of the molecule. For 4-
Morpholinobenzohydrazide, FT-IR is crucial for confirming the presence of the N-H bonds of
the hydrazide, the C=0 (amide) bond, the C-N and C-O bonds of the morpholine ring, and the
substitution pattern of the aromatic ring.

Predicted FT-IR Data Summary:
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Wavenumber . . . .
Intensity Vibration Type Assignment
(cm™)
) Hydrazide (-NHNH2)
~3350-3200 Medium, Broad N-H Stretch
group
_ . Benzene ring C-H
~3050 Medium-Weak Aromatic C-H Stretch
bonds
) ] ] Morpholine ring -CHa-
~2950-2850 Medium Aliphatic C-H Stretch
groups
) Hydrazide carbonyl
~1650 Strong C=0 Stretch (Amide 1)
group[1]
_ Aromatic ring skeletal
~1600, ~1500 Medium C=C Stretch o
vibrations
~1550 Medium N-H Bend (Amide II) Hydrazide -NH- group
C-N bond between
~1250 Strong Aryl-N Stretch benzene and
morpholine
Ether linkage in
~1115 Strong C-O-C Stretch o
morpholine ring
1,4-(para)-
C-H Bend (out-of- ) (p ] )
~830 Strong disubstituted benzene
plane) ]
ring

In-depth Interpretation & Comparison:

The most diagnostic signals are the strong carbonyl (C=0) stretch around 1650 cm~* and the
N-H stretching bands above 3200 cm~1. The C=0 frequency is typical for a hydrazide, which is
slightly lower than that of a simple amide due to the electronic influence of the adjacent
nitrogen.

o Comparative Insight: In the spectrum of the parent molecule, Benzohydrazide, similar N-H
and C=0 stretching vibrations are observed.[2] The presence of strong absorptions around
1250 cm~1 (Aryl-N) and 1115 cm~! (C-O-C) in 4-Morpholinobenzohydrazide's spectrum,
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which are absent in benzohydrazide, provides clear evidence for the morpholine substituent.
Furthermore, the strong band around 830 cm~1 is highly characteristic of para-substitution on
the benzene ring, a feature that would differ significantly in ortho- or meta-substituted
analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most detailed information about the
carbon-hydrogen framework of a molecule. *H NMR maps the chemical environment of
protons, while 13C NMR does the same for carbon atoms. Chemical shifts (d), signal splitting
(multiplicity), and integration values allow for a complete reconstruction of the molecular
structure.

'H NMR Spectroscopy

Predicted *H NMR Data (400 MHz, DMSO-de):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.0 Singlet (broad) 1H -CONH-
Aromatic H (ortho to
~7.7 Doublet 2H
C=0)
Aromatic H (ortho to
~7.0 Doublet 2H ]
Morpholine)
~4.5 Singlet (broad) 2H -NH:2
~3.7 Triplet 4H Morpholine -CHz-O-
~3.3 Triplet 4H Morpholine -CH2-N-

In-depth Interpretation & Comparison:

e Aromatic Region: The aromatic protons are expected to appear as two distinct doublets,
characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-
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withdrawing carbonyl group (~7.7 ppm) will be deshielded and appear further downfield
compared to the protons ortho to the electron-donating morpholine nitrogen (~7.0 ppm).

o Hydrazide Protons: The amide proton (-CONH-) is typically a broad singlet far downfield
(~10.0 ppm), while the terminal -NHz protons appear as another broad singlet around 4.5
ppm. Their broadness is due to quadrupole coupling with the 1*N nucleus and chemical
exchange.

e Morpholine Protons: The morpholine ring protons typically show a distinct pattern.[3] The
four protons adjacent to the oxygen atom (~3.7 ppm) are more deshielded than the four
protons adjacent to the nitrogen atom (~3.3 ppm). They appear as triplets due to coupling
with their neighbors on the ring.

o Comparative Insight: Compared to Benzohydrazide, which would show a more complex
multiplet pattern for its five aromatic protons, the symmetrical pair of doublets is a clear
indicator of para-substitution. The signals at ~3.7 and ~3.3 ppm are completely absent in
benzohydrazide and are the definitive signature of the morpholine ring.

3C NMR Spectroscopy

Predicted 3C NMR Data (100 MHz, DMSO-ds):
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Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbon, highl
~165 Cc=0 _ Y aad

deshielded.

Aromatic carbon attached to
~152 Aromatic C (C-N) the electron-donating

morpholine nitrogen.

) Aromatic carbons ortho to the

~129 Aromatic C (CH)

carbonyl group.

) Quaternary aromatic carbon

~125 Aromatic C (C-C=0)

attached to the carbonyl group.

Aromatic carbons ortho to the
~114 Aromatic C (CH) morpholine group, shielded by

the nitrogen.

) Aliphatic carbon bonded to

~66 Morpholine C (-CHz2-O-) )

oxygen, deshielded.

) Aliphatic carbon bonded to

~47 Morpholine C (-CH2-N-)

nitrogen.

In-depth Interpretation:

The 13C NMR spectrum is expected to show 7 distinct signals, consistent with the molecular
symmetry. The carbonyl carbon is the most downfield signal (~165 ppm). The four aromatic
carbons are chemically non-equivalent, with the carbon attached to the morpholine nitrogen
(=152 ppm) being significantly downfield due to the mesomeric effect. The morpholine carbons
provide two clear signals, with the one adjacent to oxygen (~66 ppm) being more deshielded
than the one adjacent to nitrogen (~47 ppm). This provides unambiguous evidence for the
presence and connectivity of the morpholine ring.[4]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It
provides the exact molecular weight and, through high-resolution measurements, the molecular
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formula. The fragmentation pattern, caused by the breakdown of the molecular ion, offers
valuable structural clues that act as a final piece of the puzzle, confirming the connectivity of
the different molecular fragments.[5][6]

Predicted Mass Spectrometry Data:
e Molecular Formula: C11H1sN302
o Exact Mass: 221.1164

e Molecular lon [M]*e: m/z = 221

Predicted Key Fragmentation Peaks:

miz Fragment lon Structure Loss
164 [M - NH2NH]* Loss of hydrazine radical
Loss of hydrazidecarbonyl
149 [M - CONHNH2]* _
radical
Cleavage of the benzoyl-
134 [CsHsNO]* _
morpholine bond
120 [C7HaNO]* Subsequent loss from m/z 149
86 [CaHsNO]* Morpholine fragment

In-depth Interpretation & Fragmentation Pathway:

The molecular ion peak at m/z 221 would confirm the molecular weight. The fragmentation
pattern is dictated by the weakest bonds and the stability of the resulting fragments. The
cleavage of the N-N bond and the bond between the carbonyl carbon and the aromatic ring are
common fragmentation pathways for benzohydrazide derivatives.[7] The presence of a peak at
m/z 86 corresponding to the morpholinyl cation and a peak at m/z 134 for the 4-
morpholinobenzoyl cation would be strong evidence for the proposed structure.

Diagram 3: Predicted Mass Spectrometry Fragmentation of 4-Morpholinobenzohydrazide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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